An In-depth Technical Guide to 2-Chloro-7-fluorobenzo[d]oxazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-7-fluorobenzo[d]oxazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzoxazoles
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its rigid, planar structure serves as a versatile framework for interacting with a multitude of biological targets. The strategic introduction of halogen atoms, particularly fluorine, into this scaffold is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]
This guide focuses on 2-Chloro-7-fluorobenzo[d]oxazole, a halogenated benzoxazole derivative with significant potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 2-position provides a synthetic handle for introducing diverse functionalities via nucleophilic substitution, while the fluoro group at the 7-position is anticipated to modulate the molecule's physicochemical and pharmacological profile.[5] This document provides a comprehensive overview of its known properties, postulated synthetic routes, predicted characteristics, and potential applications in drug discovery and development.
Molecular Identity and Physicochemical Properties
Identifying and understanding the fundamental properties of 2-Chloro-7-fluorobenzo[d]oxazole is the first step in its successful application in research and development.
| Property | Value | Source |
| CAS Number | 153403-52-2 | [6] |
| Molecular Formula | C₇H₃ClFNO | [6] |
| Molecular Weight | 171.56 g/mol | [6] |
| Synonyms | 2-CHLORO-7-FLUORO-1,3-BENZOXAZOLE, 2-chloro-7-fluorobenzoxazole | [6] |
| Predicted XLogP3 | 2.620 | [6] |
| Predicted Polar Surface Area | 26.03 Ų | [4] |
| Predicted Melting Point | Data not available. Related compounds like 2-chlorobenzoxazole have a melting point of 7 °C. The introduction of fluorine and the different substitution pattern will influence this value. | [7] |
| Predicted Boiling Point | Data not available. 2-chlorobenzoxazole has a boiling point of 201-202 °C. The 7-fluoro- derivative is expected to have a similar or slightly higher boiling point. | [7] |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
Synthesis and Purification Strategies
Proposed Synthetic Pathway
A logical and commonly employed route for the synthesis of 2-chlorobenzoxazoles involves the reaction of a 2-aminophenol with a suitable one-carbon electrophile followed by chlorination, or a direct cyclization-chlorination sequence. For the target molecule, the starting material would be 2-amino-3-fluorophenol.
Caption: Proposed synthetic workflow for 2-Chloro-7-fluorobenzo[d]oxazole.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on well-established methods for the synthesis of 2-chlorobenzoxazoles.[5][9][10] Note: This protocol requires optimization and should be performed by trained chemists with appropriate safety precautions.
Step 1: Formation of 7-Fluoro-1,3-benzoxazol-2(3H)-one
-
In a well-ventilated fume hood, dissolve 2-amino-3-fluorophenol (1.0 eq) in a suitable solvent such as o-dichlorobenzene.
-
Heat the solution to approximately 120 °C under an inert atmosphere (e.g., nitrogen).
-
Slowly introduce a carbon dioxide derivative, such as phosgene (1.2 eq) or a safer alternative like triphosgene, into the reaction mixture.[10]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and isolate the intermediate product, 7-fluoro-1,3-benzoxazol-2(3H)-one, which may precipitate upon cooling or require solvent removal under reduced pressure.
Step 2: Chlorination to 2-Chloro-7-fluorobenzo[d]oxazole
-
Suspend the crude 7-fluoro-1,3-benzoxazol-2(3H)-one (1.0 eq) in a fresh portion of o-dichlorobenzene.
-
Add phosphorus pentachloride (PCl₅) (2-10 eq) to the suspension.[10]
-
Heat the mixture to 140-150 °C and maintain for a short period (e.g., 5-30 minutes), monitoring by TLC.
-
Rapidly cool the reaction mixture to induce precipitation of excess PCl₅.
-
Filter the mixture and purify the filtrate containing the desired product by fractional distillation under reduced pressure.
Purification Workflow
Purification of halogenated benzoxazoles typically involves standard laboratory techniques. Given the anticipated properties of the product, a combination of chromatography and recrystallization would be a robust strategy.[11][12]
Caption: A logical workflow for the purification of the target compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Chloro-7-fluorobenzo[d]oxazole are not available, data from closely related analogs allow for a well-reasoned prediction of the expected spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing three distinct aromatic protons. The fluorine atom at position 7 will cause splitting of the adjacent proton at position 6. The chemical shifts will be influenced by the electron-withdrawing nature of the halogen atoms and the heterocyclic ring.
¹³C NMR Spectroscopy
The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the chlorine (C2) will appear at a characteristic downfield shift. The carbon attached to the fluorine (C7) will show a large one-bond coupling constant (¹Jcf).
Mass Spectrometry
The mass spectrum should exhibit a clear molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is expected. Fragmentation may involve the loss of CO, Cl, and HCN, which is typical for benzoxazole systems.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C=N stretching: Around 1615 cm⁻¹
-
Aromatic C=C stretching: Multiple bands in the 1500-1600 cm⁻¹ region
-
C-O-C stretching: Around 1240 cm⁻¹
-
C-Cl stretching: In the fingerprint region, typically 600-800 cm⁻¹
-
C-F stretching: A strong band, typically in the 1000-1300 cm⁻¹ region.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 2-Chloro-7-fluorobenzo[d]oxazole is dominated by the electrophilic nature of the C2 carbon, making the chloro group a good leaving group for nucleophilic aromatic substitution.[5] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: Nucleophilic substitution at the C2 position of the benzoxazole ring.
This facile substitution allows for the introduction of a wide array of functional groups, including amines, thiols, and alcohols, thereby enabling the rapid generation of diverse chemical libraries for drug screening.
Potential Therapeutic Targets
The incorporation of the fluorobenzoxazole moiety is a validated strategy in the development of inhibitors for several important enzyme classes and receptors.[1][2][13][14]
-
Kinase Inhibitors: Benzoxazole derivatives have shown potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in anti-angiogenic cancer therapy.[1]
-
Antimicrobial Agents: The benzoxazole core is present in numerous compounds with significant antibacterial and antifungal activity.[2][11]
-
Enzyme Inhibitors: Chlorobenzoxazole derivatives have been identified as inhibitors of enzymes like monoacylglycerol lipase (MAGL) and urease.[13]
The presence of the fluorine atom in 2-Chloro-7-fluorobenzo[d]oxazole is likely to enhance its metabolic stability and potency, making its derivatives promising candidates for further investigation against these and other biological targets.[3][4]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-7-fluorobenzo[d]oxazole is not publicly available, data from closely related analogs such as 2-chlorobenzoxazole and other halogenated benzoxazoles allow for a reliable prediction of its hazard profile.[15]
Predicted GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Predicted Hazard Statements:
-
H302: Harmful if swallowed.[15]
-
H315: Causes skin irritation.[15]
-
H319: Causes serious eye irritation.[15]
-
H335: May cause respiratory irritation.[15]
Recommended Handling Precautions:
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
2-Chloro-7-fluorobenzo[d]oxazole represents a strategically important building block for medicinal chemistry and drug discovery. Its combination of a reactive 2-chloro substituent and a bioactivity-enhancing 7-fluoro group makes it an attractive starting point for the synthesis of novel therapeutic agents. Although detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, purification, characterization, and application, based on established chemical principles and data from closely related compounds. As the quest for new and more effective drugs continues, the exploration of derivatives from scaffolds such as 2-Chloro-7-fluorobenzo[d]oxazole will undoubtedly play a crucial role.
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